molecular formula C23H19N3O B14223853 N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine CAS No. 824935-72-0

N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine

Cat. No.: B14223853
CAS No.: 824935-72-0
M. Wt: 353.4 g/mol
InChI Key: KSPPVPIKRCJVMW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indoloquinoline core fused with a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzaldehyde with a suitable methoxyphenyl derivative under acidic or basic conditions, followed by cyclization to form the indoloquinoline core

Industrial Production Methods

Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed. These methods not only improve the efficiency of the synthesis but also align with sustainable chemical practices .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted indoloquinolines, and reduced amine derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the development of organic semiconductors and materials science

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division. Additionally, it can generate reactive oxygen species, causing oxidative stress and cell death. These mechanisms make it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a broad range of biological activities.

    Indole: Another heterocyclic compound with significant pharmacological properties.

    Benzothiazole: Known for its anticancer and antimicrobial activities.

Uniqueness

N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine stands out due to its unique combination of an indoloquinoline core with a methoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

824935-72-0

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine

InChI

InChI=1S/C23H19N3O/c1-26-20-10-6-4-8-18(20)22(24-15-11-13-16(27-2)14-12-15)21-17-7-3-5-9-19(17)25-23(21)26/h3-14,25H,1-2H3

InChI Key

KSPPVPIKRCJVMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C4=C1NC5=CC=CC=C54

Origin of Product

United States

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